
2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions between nitroso-naphthols and α-functionalized ketones under basic conditions to yield substituted naphtho[1,2-d][1,3]oxazoles, showcasing a method for creating complex oxazole derivatives (Aljaar et al., 2013). Another approach utilizes intramolecular Diels-Alder reactions of aryl oxazoles for the synthesis of related compounds (Jung & Dansereau, 1994).
Molecular Structure Analysis
Structural and spectral characterization methods such as X-ray diffraction and NMR spectroscopy are crucial for determining the precise molecular geometry and identifying the specific interactions within the compound's structure (Dong & Quan, 2000).
Applications De Recherche Scientifique
Advancements in Heterocyclic Chemistry
Research in heterocyclic chemistry has shown the synthesis of naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazines by condensing 1-dimethylaminomethyl-2-naphthols with bromopyrazoles. This introduces a new heterocyclic system, indicating the versatility of naphthol derivatives in forming complex organic compounds (Osyanin et al., 2011).
Development of Functionalized Polymers
The compound is also pertinent in the synthesis of functionalized polymers. The synthesis of oxazolyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization reactions has been documented. These synthesized polymers have potential applications in material sciences due to their well-defined structures and properties (Summers et al., 2013).
Exploration in Photophysics
Studies have also delved into the photophysical properties of related naphthoxazole derivatives. These studies are crucial in understanding the solvent and media effects on the behavior of such compounds, which could be vital in the development of new materials for optoelectronics or as fluorescent probes in various applications (Curitol et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-15(2)9-18-14(17-15)12-4-3-11-8-13(16)6-5-10(11)7-12/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZUWOFIXEBRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

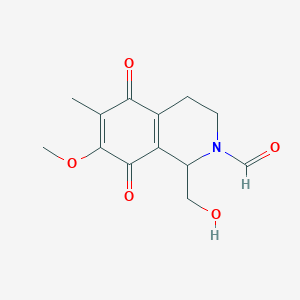
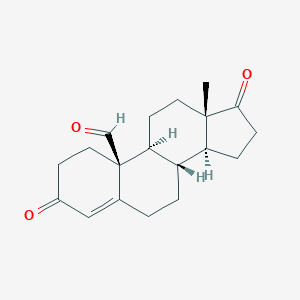
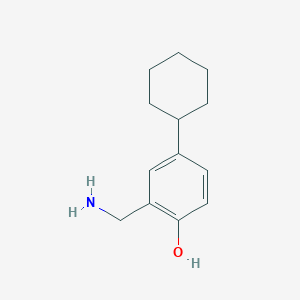

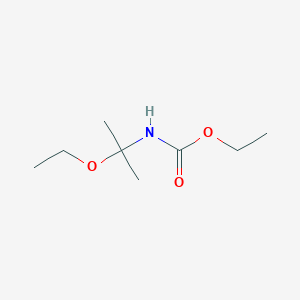

![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
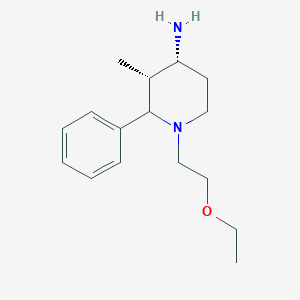
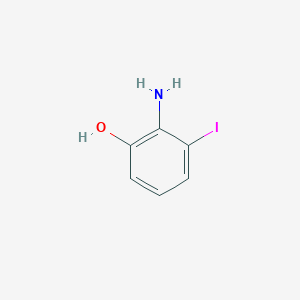
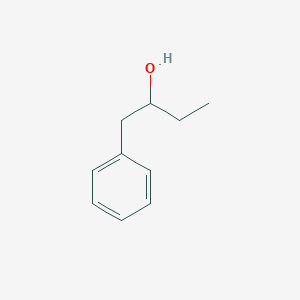
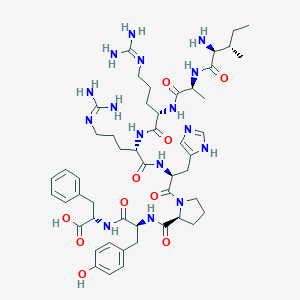
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
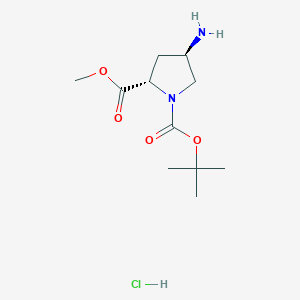
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)